Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Phase Transfer Alkylation
Research by Lansdell and Fradet (2011) explored the monoalkylation of tert-butyl 3,4-dihydroxy-4-phenylpiperidine-1-carboxylate under liquid-liquid phase transfer conditions. This study highlights the compound's selectivity for 3-O-alkylation, emphasizing its potential in chemical synthesis processes (Lansdell & Fradet, 2011).
Synthesis of Derivatives
The work of Boev et al. (2015) involved the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the compound's versatility in creating various derivatives. This research shows its utility in developing new chemical entities (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Intermediate for Anticancer Drugs
Zhang et al. (2018) identified tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an important intermediate for anticancer drugs. Their research offers insights into its synthesis and optimization, suggesting its significance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
Intermediate for Jak3 Inhibitor
Xin-zhi (2011) described an efficient synthesis approach for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor. This highlights its role in developing significant pharmaceutical agents (Xin-zhi, 2011).
Chiral Auxiliary Applications
Studer, Hintermann, and Seebach (1995) synthesized both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, using it as a chiral auxiliary in dipeptide synthesis. This application demonstrates its utility in stereoselective organic synthesis (Studer, Hintermann, & Seebach, 1995).
X-Ray Studies
Didierjean, Marin, Wenger, Briand, Aubry, and Guichard (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing its molecular structure and potential in crystallography (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
特性
IUPAC Name |
tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO2/c1-15(2,3)21-14(20)19-10-9-13(16(17,18)11-19)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTMBQYLRUYJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。